molecular formula C15H14NO5- B13874863 N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate

N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate

Cat. No.: B13874863
M. Wt: 288.27 g/mol
InChI Key: APVGOTUEVAIBDJ-UHFFFAOYSA-M
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Description

N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate is a synthetic compound derived from the coumarin family Coumarins are a class of benzopyrones known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-2-oxochromen-4-yl, a coumarin derivative.

    Alkylation: The coumarin derivative is alkylated with 2-bromoethylamine under basic conditions to form the intermediate N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]amine.

    Carbamoylation: The intermediate is then reacted with prop-2-enyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

    Temperature Control: Precise temperature control to avoid side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form a ketone.

    Reduction: The carbonyl group in the coumarin ring can be reduced to form a hydroxyl group.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 7-oxo-2-oxochromen-4-yl derivatives.

    Reduction: Formation of 7-hydroxy-2-hydroxychromen-4-yl derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticoagulant and anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate involves its interaction with various molecular targets:

    Molecular Targets: It can bind to enzymes and receptors involved in inflammatory and coagulation pathways.

    Pathways Involved: It may inhibit enzymes like cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxycoumarin: A simpler coumarin derivative with similar biological activities.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Esculetin: Another coumarin derivative with anti-inflammatory properties.

Uniqueness

N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate is unique due to its specific structural features, which may confer distinct biological activities compared to other coumarin derivatives. Its ability to undergo various chemical reactions also makes it a versatile compound for further chemical modifications and applications.

Properties

Molecular Formula

C15H14NO5-

Molecular Weight

288.27 g/mol

IUPAC Name

N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate

InChI

InChI=1S/C15H15NO5/c1-2-6-16(15(19)20)7-5-10-8-14(18)21-13-9-11(17)3-4-12(10)13/h2-4,8-9,17H,1,5-7H2,(H,19,20)/p-1

InChI Key

APVGOTUEVAIBDJ-UHFFFAOYSA-M

Canonical SMILES

C=CCN(CCC1=CC(=O)OC2=C1C=CC(=C2)O)C(=O)[O-]

Origin of Product

United States

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